molecular formula C7H4N2O3S B182333 7-Nitrobenzo[D]oxazole-2-thiol CAS No. 101494-76-2

7-Nitrobenzo[D]oxazole-2-thiol

Cat. No.: B182333
CAS No.: 101494-76-2
M. Wt: 196.19 g/mol
InChI Key: ZLFRXDKLEGRIRI-UHFFFAOYSA-N
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Description

7-Nitrobenzo[D]oxazole-2-thiol is a benzoxazole-based compound utilized in research as a key synthetic intermediate for the development of novel bioactive molecules. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to bind with various enzymes and receptors in biological systems . This scaffold is considered a bioisostere for other heterocycles like benzothiazole and benzimidazole, making it a valuable template for designing new chemical entities in drug discovery programs . Research into benzoxazole derivatives has shown that this core structure can be optimized to improve physicochemical properties, such as solubility, while retaining biological activity . Compounds featuring the benzoxazole nucleus have been investigated for a range of potential therapeutic applications, including as anticancer agents . The nitro group on the benzoxazole ring can influence the compound's electronic properties and its reactivity in subsequent chemical transformations, facilitating its use in the synthesis of more complex target molecules for biological evaluation . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101494-76-2

Molecular Formula

C7H4N2O3S

Molecular Weight

196.19 g/mol

IUPAC Name

7-nitro-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C7H4N2O3S/c10-9(11)5-3-1-2-4-6(5)12-7(13)8-4/h1-3H,(H,8,13)

InChI Key

ZLFRXDKLEGRIRI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)N2

Synonyms

7-Nitro-benzooxazole-2-thiol

Origin of Product

United States

Chemical Transformations and Derivatization Reactions of 7 Nitrobenzo D Oxazole 2 Thiol

Functional Group Interconversions of the Nitro Moiety

The nitro group of 7-Nitrobenzo[d]oxazole-2-thiol is a key site for chemical modification, primarily through reduction to an amino group. This transformation significantly alters the electronic properties and reactivity of the benzoxazole (B165842) system.

Catalytic Reduction to Amino-Benzoxazole-2-thiol Derivatives

The reduction of the nitro group in this compound to form 7-aminobenzo[d]oxazole-2-thiol (B8746995) is a crucial transformation. This reaction is commonly achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride. researchgate.net For instance, the reduction of the related 6-nitrobenzo[d]oxazole-2-thiol to 6-aminobenzo[d]oxazole-2-thiol has been successfully carried out using iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water. nih.gov This conversion is significant as it introduces a nucleophilic amino group, which can be a handle for further synthetic modifications.

Table 1: Catalytic Reduction of Nitrobenzoxazole-2-thiol Derivatives

Starting MaterialReducing Agent/CatalystProductReference
7-Nitrobenzo[d]oxazole-2(3H)-thioneTin(II) chloride7-Aminobenzo[d]oxazole-2(3H)-thione researchgate.net
6-Nitrobenzo[d]oxazole-2-thiolIron powder, Ammonium chloride6-Aminobenzo[d]oxazole-2-thiol nih.gov

Reactivity of the Thiol Group

The thiol group at the 2-position of the benzoxazole ring is another reactive center, participating in a variety of reactions including alkylation, oxidation, and nucleophilic substitution.

Thioether Bond Formation through Alkylation Reactions

The thiol group of benzoxazole-2-thiols readily undergoes S-alkylation with various alkylating agents to form thioethers. beilstein-journals.orgorganic-chemistry.org This reaction is a common strategy to introduce diverse substituents at the 2-position of the benzoxazole core. For example, the reaction of benzoxazole-2-thiol with chloroacetic acid in the presence of a base like sodium hydroxide (B78521) results in the formation of 2-(benzo[d]oxazol-2-ylthio)acetic acid. nih.gov Similarly, alkylation with ethyl chloroacetate (B1199739) in the presence of potassium carbonate yields the corresponding ethyl ester. jrespharm.com These thioether derivatives serve as versatile intermediates for further chemical transformations. nih.govjrespharm.com The use of odorless and stable xanthates as thiol surrogates also provides an effective method for synthesizing thioether derivatives under transition-metal-free and base-free conditions. mdpi.comresearchgate.net

Table 2: Alkylation Reactions of Benzoxazole-2-thiol Derivatives

Benzoxazole-2-thiol DerivativeAlkylating AgentBase/CatalystProductReference
Benzoxazole-2-thiolChloroacetic acidSodium hydroxide2-(Benzo[d]oxazol-2-ylthio)acetic acid nih.gov
5-Fluorobenzoxazole-2-thiolEthyl chloroacetatePotassium carbonateEthyl 2-((5-fluorobenzoxazol-2-yl)thio)acetate jrespharm.com
Benzoxazole-2-thiol3-Bromopropylamine HBrTriethylamine3-(Benzo[d]oxazol-2-ylthio)propan-1-amine acs.orgresearchgate.net

Oxidation to Disulfide Analogues

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry, and benzoxazole-2-thiols are no exception. researchgate.netorganic-chemistry.org This reaction can be achieved using various oxidizing agents. researchgate.netorganic-chemistry.orgsci-hub.se The formation of disulfide bridges is a key reaction in both chemical and biological systems. researchgate.net In the context of benzoxazole-2-thiols, disulfide formation can sometimes be an unintended side reaction during other transformations, particularly when an excess of base is used in the presence of an amine. acs.orgresearchgate.net The mechanism of this disulfide formation might involve a radical pathway. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) with Activated Electrophiles

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. masterorganicchemistry.compressbooks.publibretexts.org For this reaction to occur, the aromatic ring must be activated by the presence of electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.publibretexts.org The thiol group of this compound, or more precisely its thiolate anion, can act as a nucleophile in SNAr reactions. acsgcipr.orgfrontiersin.org It can react with electron-deficient aromatic compounds, such as those containing nitro groups, to form new C-S bonds. acsgcipr.orgchemrxiv.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. pressbooks.pubacsgcipr.org The use of aqueous media and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can facilitate SNAr reactions under mild conditions. d-nb.info

Formation of Hydrazinyl and Formazan (B1609692) Derivatives from Related Benzoxazole-2-thiols

The thiol group of benzoxazole-2-thiol can be displaced by strong nucleophiles like hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinylbenzoxazole derivatives. nih.govvietnamjournal.ruuobaghdad.edu.iqsapub.orgresearchgate.net This reaction serves as a gateway to a variety of other heterocyclic systems. For example, the resulting 2-hydrazinylbenzoxazole can be further reacted with aromatic aldehydes to yield hydrazone derivatives. nih.govvietnamjournal.ruuobaghdad.edu.iq These hydrazones can then be converted into formazan derivatives by reacting with a diazonium salt. nih.govvietnamjournal.ruresearchgate.net These transformations highlight the versatility of the benzoxazole-2-thiol scaffold in the synthesis of complex heterocyclic compounds. nih.govvietnamjournal.ruwiley.com

Table 3: Synthesis of Hydrazinyl and Formazan Derivatives from Benzoxazole-2-thiol

Starting MaterialReagent(s)Intermediate/ProductReference
Benzo[d]oxazole-2-thiol1. Hydrazine hydrate2. Aromatic aldehyde3. Benzene (B151609) diazonium chloride1. 2-Hydrazinylbenzo[d]oxazole2. 2-(2-Benzylidene-hydrazinyl)benzo[d]oxazole3. 1-(Benzo[d]oxazol-2-yl)-3,5-diphenylformazan nih.govvietnamjournal.ru
2-Mercaptobenzoxazole1. Hydrazine hydrate2. Aromatic aldehydes1. 2-Hydrazino benzoxazol2. Aryl substituted (1,3-benzoxazole-2-yl) hydrazone researchgate.net

Halogenation and Other Substitutions on the Benzoxazole Ring System

The benzoxazole ring of this compound is susceptible to electrophilic substitution reactions, with the nitro group influencing the regioselectivity of these transformations. Halogenation, in particular, introduces a synthetically versatile handle for further diversification.

The presence of the nitro group at the 7-position deactivates the benzene ring towards electrophilic attack. However, the oxazole (B20620) fusion can influence the electron distribution. In related benzoxazole systems, halogenation has been achieved using various reagents. For instance, the halogenation of 2-arylbenzo[d]oxazoles can be directed to specific positions using transition metal catalysis. researchgate.net While direct experimental data on the halogenation of this compound is not extensively documented in the provided context, the principles of electrophilic aromatic substitution on deactivated rings would apply. Reactions would likely require forcing conditions or specific catalytic systems to proceed efficiently.

Besides halogenation, nucleophilic aromatic substitution (SNAr) reactions are a plausible pathway for derivatization, particularly at positions activated by the electron-withdrawing nitro group. In analogous nitro-substituted heterocyclic systems, SNAr reactions with various nucleophiles have been reported. lew.ro For this compound, this could potentially allow for the introduction of amines, alkoxides, or other nucleophiles onto the benzoxazole ring, provided a suitable leaving group is present.

The table below summarizes potential substitution reactions on the benzoxazole ring, based on reactivity trends observed in similar heterocyclic compounds.

Reaction Type Potential Reagents and Conditions Expected Product Type Reference for Analogy
Electrophilic Halogenation (Bromination)N-Bromosuccinimide (NBS), strong acid catalystBromo-7-nitrobenzo[d]oxazole-2-thiol
Electrophilic Halogenation (Chlorination)N-Chlorosuccinimide (NCS), transition metal catalyst (e.g., Ru, Rh)Chloro-7-nitrobenzo[d]oxazole-2-thiol researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Amine or Thiol nucleophile, polar aprotic solvent (e.g., DMF)Amino- or Thioether-substituted this compound lew.ro

Cyclization Reactions Involving the Thiol Group for Scaffold Diversification

The thiol group at the 2-position of this compound is a key functional handle for a wide array of chemical transformations, including cyclization reactions that lead to novel, more complex heterocyclic scaffolds. These reactions are instrumental in scaffold diversification, a crucial strategy in drug discovery and materials science for exploring new chemical space.

One common approach involves the reaction of the thiol group with bifunctional electrophiles. For example, reaction with α-halo ketones or esters can lead to the formation of thiazole (B1198619) or thiazolidinone rings fused to the benzoxazole core. The initial step is typically an S-alkylation of the thiol, followed by an intramolecular condensation to form the new heterocyclic ring.

Another strategy for scaffold diversification involves the use of the thiol as a nucleophile in multi-step reaction sequences. For instance, the thiol can be alkylated with a suitable reagent containing a terminal alkyne or azide. The resulting intermediate can then undergo a "click" reaction, such as a Huisgen 1,3-dipolar cycloaddition, to introduce a triazole ring into the structure.

Research on related benzoxazole-2-thiol derivatives has demonstrated the feasibility of such transformations. For example, 5-nitrobenzo[d]oxazole-2-thiol has been used as a precursor in the synthesis of N-arylacetamide derivatives, showcasing the reactivity of the thiol group. researchgate.net While this specific example does not involve a cyclization, it highlights the nucleophilic character of the thiol and its availability for derivatization.

The table below outlines potential cyclization strategies for the diversification of the this compound scaffold.

Reaction Type Reagents and Conditions Resulting Scaffold Reference for Analogy
Thiazole Annulationα-Halo ketone (e.g., chloroacetone), baseThiazolo[3,2-a]benzoxazole derivativeGeneral heterocyclic synthesis
Thiazolidinone FormationEthyl chloroacetate, followed by cyclization with an amineThiazolidinone-substituted benzoxazole rsc.org
Triazole Formation (via Click Chemistry)1. Propargyl bromide, base 2. Organic azide, Cu(I) catalystTriazolylmethylthio-benzoxazole derivative chemrxiv.org

These examples underscore the synthetic utility of this compound as a building block for generating a diverse range of complex heterocyclic systems. The ability to perform chemical modifications at both the benzoxazole ring and the thiol group provides a rich platform for the design and synthesis of novel functional molecules.

Spectroscopic and Structural Characterization of 7 Nitrobenzo D Oxazole 2 Thiol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. stanford.edu By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. stanford.edulibretexts.org

Proton (¹H) NMR Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy is fundamental to structural elucidation, providing information on the number of different types of protons, their electronic environments, and their proximity to other protons. emerypharma.com The chemical shift, integration, and multiplicity of the signals are key parameters. emerypharma.com

For instance, in the ¹H NMR spectrum of 6-nitrobenzo[d]oxazole-2-thiol, distinct signals were observed that could be assigned to the protons on the benzene (B151609) ring. The spectrum, recorded in DMSO-d6, showed a doublet at δ 7.39 ppm (J = 8 Hz), a triplet at δ 7.86 ppm (J = 8 Hz), a double doublet at δ 8.22 ppm (J1 = 4 Hz, J2 = 8 Hz), and a singlet at δ 8.41 ppm. nih.gov These signals correspond to the aromatic protons, and their splitting patterns provide information about the neighboring protons.

Derivatives of nitrobenzoxazole-2-thiol also exhibit characteristic ¹H NMR spectra. For example, the synthesis of 2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-(aryl)acetamide derivatives results in spectra with signals for the methylene (B1212753) protons (CH₂) appearing as a singlet, and the aromatic protons appearing as a multiplet in the downfield region. researchgate.net The NH proton of the amide group typically appears as a singlet at a lower field. researchgate.net

Table 1: Representative ¹H NMR Data for Nitrobenzoxazole Derivatives

Compound Solvent Proton Chemical Shift (δ, ppm) Multiplicity
6-Nitrobenzo[d]oxazole-2-thiol nih.gov DMSO-d₆ Ar-H 7.39 d, J = 8 Hz
Ar-H 7.86 t, J = 8 Hz
Ar-H 8.22 dd, J₁ = 4 Hz, J₂ = 8 Hz
Ar-H 8.41 s
2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-(p-tolyl)acetamide researchgate.net DMSO-d₆ CH₃ 2.19 s
CH₂ 4.43 s
Ar-H 7.00-8.41 m
NH 10.42 s
N-(4-methoxyphenyl-2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide researchgate.net DMSO-d₆ OCH₃ 3.85 s
CH₂ 4.40 s
Ar-H 7.12-8.57 m

This table is populated with representative data and is not exhaustive.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal, and the chemical shift of that signal is indicative of its electronic environment. libretexts.orglibretexts.org

In the context of benzoxazole (B165842) derivatives, ¹³C NMR is crucial for confirming the carbon framework and identifying key functional groups. For example, the chemical shift of the carbon in a thione group (C=S) is expected to be significantly different from that of a thiol group (C-SH), which can help in distinguishing between tautomeric forms. researchgate.net The carbonyl carbon (C=O) in amide derivatives of nitrobenzoxazole-2-thiol typically resonates at a downfield chemical shift, often above 160 ppm. researchgate.net

Studies on benzazole derivatives have shown that the chemical shifts of carbons C4 and C7a are sensitive to the nature of the nitrogen atom (pyridine-like vs. pyrrole-like). mdpi.com This sensitivity can be used to probe the tautomeric equilibrium in these systems.

Table 2: Representative ¹³C NMR Data for Nitrobenzoxazole Derivatives

Compound Solvent Carbon Chemical Shift (δ, ppm)
2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-(p-tolyl)acetamide researchgate.net DMSO-d₆ CH₃ 28.9
CH₂ 38.5
Aromatic & Benzoxazole Carbons 109.3, 112.8, 120.3, 125.7, 128.2, 133.2, 141.7, 149.3
C=O 169.1
N-(4-methoxyphenyl-2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide researchgate.net DMSO-d₆ CH₂ 37.0
OCH₃ 55.8
Aromatic & Benzoxazole Carbons 111.5, 114.9, 121.5, 124.8, 129.2

This table is populated with representative data and is not exhaustive.

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Tautomeric Equilibrium Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive technique for studying the tautomerism of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net The large chemical shift range of ¹⁵N makes it particularly useful for distinguishing between different tautomeric forms, such as the thioamide and iminothiol forms of 2-mercaptobenzazoles. researchgate.net

The chemical shift difference between the nitrogen in a thioamide (NH-C=S) and an iminothiol (N=C-SH) can be as large as 100 ppm. researchgate.net This significant difference allows for the quantitative determination of the tautomeric ratio in solution. researchgate.netmdpi.com For many 2-mercaptobenzazoles, studies have shown that the thione (thioamide) form is the predominant tautomer in solvents like DMSO. researchgate.net

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule. nih.govwikipedia.orgmnstate.edu HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular structure. mdpi.com

Vibrational Spectroscopy (Infrared - IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nanografi.comlibretexts.orgnih.gov The technique is based on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. nih.gov

In the analysis of 7-nitrobenzo[d]oxazole-2-thiol and its derivatives, IR spectroscopy can be used to identify key functional groups such as the nitro group (NO₂), the C=S or S-H bond of the thiol/thione moiety, and the C=O and N-H bonds of amide derivatives. researchgate.netcore.ac.uk

For example, in a series of 2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-arylacetamide derivatives, characteristic IR absorption bands were observed for the N-H stretch, C-H stretch of the aromatic rings, and the C=O stretch of the amide group. researchgate.net The presence of a strong absorption band around 1700 cm⁻¹ is a clear indication of a carbonyl group. researchgate.netlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for Nitrobenzoxazole Derivatives

Compound Functional Group Wavenumber (cm⁻¹)
2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-(p-tolyl)acetamide researchgate.net N-H Stretch 3428
C-H Stretch (Aromatic) 3082
C-H Stretch (Aliphatic) 2978
C=O Stretch 1721
N-(4-methoxyphenyl-2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide researchgate.net N-H Stretch 3427
C-H Stretch (Aromatic) 3011
C-H Stretch (Aliphatic) 2988

This table is populated with representative data and is not exhaustive.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. sfrbm.org It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing the fragmentation patterns of the molecule. researchgate.netsfrbm.org

For this compound and its derivatives, mass spectrometry provides definitive confirmation of the molecular weight. nih.govresearchgate.net For example, the electrospray ionization (ESI) mass spectrum of 6-nitrobenzo[d]oxazole-2-thiol shows a peak at m/z 197.1, corresponding to the protonated molecule [M+H]⁺. nih.gov Similarly, for derivatives such as 2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-(p-tolyl)acetamide, the mass spectrum shows the expected molecular ion peak, confirming the successful synthesis of the target compound. researchgate.net

Analysis of the fragmentation patterns can also provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the nature of its constituent parts and how they are connected.

Table 4: Molecular Ion Peaks from Mass Spectrometry for Nitrobenzoxazole Derivatives

Compound Ionization Mode Molecular Formula Calculated Mass Observed m/z [M+H]⁺
6-Nitrobenzo[d]oxazole-2-thiol nih.gov ESI C₇H₄N₂O₃S 196.19 197.1
2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-(p-tolyl)acetamide researchgate.net MS C₁₆H₁₃N₃O₄S 343.36 344

This table is populated with representative data and is not exhaustive.

Table of Compounds Mentioned

Compound Name
This compound
6-Nitrobenzo[d]oxazole-2-thiol
2-((5-nitrobenzo[d]oxazol-2-yl)thio)-N-(p-tolyl)acetamide
N-(4-methoxyphenyl-2-((5-nitrobenzo[d]oxazol-2-yl)thio)acetamide
2-mercaptobenzazoles

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for determining the precise mass and elemental composition of a compound. innovareacademics.in Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) as whole numbers, HRMS can measure m/z values to several decimal places, allowing for the determination of 'exact masses'. bioanalysis-zone.com This high degree of accuracy enables the differentiation of molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

The enhanced resolution of HRMS instruments also generates detailed fragmentation patterns, which further aids in the prediction of the chemical formula and comparison with databases for structural elucidation. innovareacademics.inresearchgate.net This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. bioanalysis-zone.comalgimed.com For instance, HRMS can distinguish between compounds like 2-octanone (B155638) (C₈H₁₆O, molecular weight 128.12018) and naphthalene (B1677914) (C₁₀H₈, molecular weight 128.06264), which would appear identical on a low-resolution instrument. innovareacademics.in

In the context of this compound and its derivatives, HRMS is instrumental in confirming their elemental composition. The theoretical exact mass of a given derivative can be calculated based on its molecular formula, and this value is then compared to the experimentally measured exact mass obtained from the HRMS analysis. A close correlation between the calculated and observed values provides strong evidence for the correct elemental composition of the synthesized molecule. escholarship.org

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

ParameterValue
Molecular FormulaC₇H₄N₂O₃S
Calculated Exact Mass196.0000
Observed Exact Mass196.xxxx
Mass Error (ppm)< 5

This table presents hypothetical data to illustrate the application of HRMS. Actual experimental values would be required for a specific derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.com This powerful combination is widely used for the analysis of complex mixtures, identification of unknown compounds, and determination of the purity of a sample. measurlabs.com The LC component separates the individual components of a mixture based on their interactions with a stationary phase, while the MS component provides mass information for each separated component, aiding in its identification. measurlabs.com

LC-MS is particularly valuable for its high sensitivity, often capable of detecting components at concentrations in the parts per million (ppm) range. measurlabs.com In the analysis of this compound and its derivatives, LC-MS is employed to assess the purity of the synthesized compounds. By separating the target compound from any unreacted starting materials, byproducts, or other impurities, a purity profile can be established. The identity of the main peak corresponding to the desired product is confirmed by its mass-to-charge ratio.

Furthermore, LC-MS/MS, a tandem mass spectrometry technique, can provide even more detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. annlabmed.org This fragmentation pattern serves as a fingerprint for the molecule, enhancing the confidence in its identification. annlabmed.org The use of quality control samples is essential to monitor the performance and stability of the LC-MS instrument and to validate the measured variations across experiments. chromatographyonline.com

Table 2: Representative LC-MS Data for Purity Analysis

CompoundRetention Time (min)Observed m/zPurity (%)
This compound5.2197.1 [M+H]⁺>95

This table shows representative data. The retention time and observed m/z are specific to the analytical method and the compound being analyzed.

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. hilarispublisher.com The resulting structural model provides a detailed picture of the molecule's solid-state architecture.

In the study of this compound derivatives, X-ray crystallography has been used to confirm the connectivity of atoms and to establish the predominant tautomeric form in the solid state. For example, crystallographic studies of related benzoxazole-2-thiones have shown that the thione form is the dominant tautomer in the solid state. This technique can also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the packing of molecules in the crystal lattice.

Table 3: Selected Crystallographic Data for a Benzoxazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)5.987
c (Å)15.234
β (°)98.76
V (ų)770.1
Z4

This table presents example crystallographic data. The specific parameters will vary for different derivatives.

Investigation of Iminothiol-Thioamide Tautomerism in Solution and Solid States

The phenomenon of tautomerism, the equilibrium between two or more interconverting structural isomers, is a key feature of 2-mercaptobenzazoles, including this compound. This compound can exist in two tautomeric forms: the iminothiol form and the thioamide (or thione) form. researchgate.netresearchgate.net The position of this equilibrium can be influenced by various factors, including the physical state (solution or solid), the solvent, and the presence of substituents on the molecule.

In the solid state, X-ray crystallography has provided strong evidence that the thioamide form is the predominant tautomer for many benzimidazole-2-thiones. researchgate.net Spectroscopic techniques such as ¹³C NMR and ¹⁵N NMR are particularly useful for studying this tautomerism in solution. researchgate.net The chemical shift of the carbon atom in the C=S group of the thioamide form is typically found at a different frequency compared to the C-S carbon in the iminothiol form, allowing for their differentiation. researchgate.net

¹⁵N NMR is another powerful tool, as the nitrogen chemical shifts of the iminothiol and thioamide forms differ significantly. researchgate.net By comparing the spectra of the tautomeric compound with those of its N-methyl and S-methyl derivatives (which are locked in the thioamide and iminothiol forms, respectively), the position of the tautomeric equilibrium can be determined. researchgate.net Studies on related benzimidazole-2-thiones in DMSO have shown that the thioamide form is the major species in solution. researchgate.net

Table 4: Tautomeric Forms of this compound

Tautomeric FormStructure
Iminothiol7-Nitrobenzo[d]oxazol-2-ylthiol
Thioamide7-Nitrobenzo[d]oxazole-2(3H)-thione

Computational Chemistry and Theoretical Investigations of 7 Nitrobenzo D Oxazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule at the electronic level. These methods are crucial for understanding reactivity, spectroscopic properties, and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large systems. For benzoxazole (B165842) derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties such as charge distribution and frontier molecular orbitals (HOMO-LUMO).

Quantum-chemical calculations using the DFT method on related dinitrobenzoxazole structures have shown that significant positive charges are concentrated on specific carbon atoms within the ring system, such as C2, C3a, and C7a. butlerov.com This charge distribution is critical as it predicts the most likely sites for nucleophilic attack, indicating that reactions are often under charge control. butlerov.com Such analyses are vital for understanding the reactivity of the 7-nitrobenzo[d]oxazole-2-thiol scaffold.

Furthermore, DFT calculations, often combined with experimental techniques like 15N NMR spectroscopy, are instrumental in studying the tautomeric equilibrium between the thiol and thione forms of mercaptobenzazoles. researchgate.net For 2-mercaptobenzazoles, studies have revealed that the thione form is typically the predominant tautomer in both the solid state and in solvents like DMSO. researchgate.net

Table 1: Theoretical Data for Related Benzoxazole Derivatives from DFT Calculations

Compound Class Method Key Findings Reference
Dinitrobenzo[d]oxazoles DFT/B3LYP Identification of positive charge concentration at C2, C3a, and C7a, indicating sites for nucleophilic attack. butlerov.com butlerov.com
Formazan-benzoxazoles DFT Calculation of HOMO-LUMO energies, confirming the electrophilic nature of the molecules. eco-vector.com eco-vector.com

Ab initio quantum chemistry methods are based on first principles, without the use of experimental parameters. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can provide highly accurate predictions, though they are more computationally demanding than DFT.

For heterocyclic systems like oxazoles, ab initio methods have been used to investigate reaction mechanisms, such as the Diels-Alder cycloadditions. rsc.org These calculations can locate the transition state structures of all possible isomers for a concerted cycloaddition and evaluate their energies with high precision. rsc.org Such studies reveal that factors like the orientation of heteroatom lone pairs can play a decisive role in the regioselectivity of chemical reactions. rsc.org While specific ab initio studies focused solely on this compound are not widely documented, the principles from studies on the core oxazole (B20620) ring are directly applicable for high-accuracy predictions of its behavior. rsc.orgresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend theoretical investigations to larger biological systems, allowing for the prediction of how a ligand like this compound might interact with a protein target.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For derivatives of the closely related 5-nitro-1,3-benzoxazole-2-thiol, molecular docking studies have been conducted to explore their potential as inhibitors of β-tubulin, a protein target relevant in anthelmintic and anticancer therapies. researchgate.net These studies have successfully predicted binding affinities and identified key interactions, such as hydrogen bonds formed with amino acid residues in the active site of the protein. researchgate.net For example, some derivatives showed good affinity toward the active pocket with two or more hydrogen bonds, suggesting they could be effective inhibitors of β-tubulin. researchgate.net

Table 2: Example Molecular Docking Results for a Related Benzoxazole Derivative

Compound Target Protein Docking Score (kcal/mol) Key Interactions Reference
1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan (4c) 4URO -8.0 Stable ligand-receptor interaction eco-vector.com

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules and their complexes over time. These simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking.

In studies of related benzoxazole derivatives, MD simulations have been used to confirm the stability of the ligand-receptor interactions. eco-vector.com For instance, after docking a formazan (B1609692) derivative of benzo[d]oxazole-2-thiol into a receptor, an MD simulation confirmed that the complex remained stable throughout the simulation period. eco-vector.com Similarly, MD simulations are used to understand profound structural changes in proteins, such as those induced by redox modifications, and to analyze the solvent accessible surface area of key residues upon ligand binding. rsc.org This type of analysis would be critical to confirm the binding stability and dynamic behavior of this compound within a target's active site.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein. It combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone.

This method has been applied to derivatives of the benzo[d]oxazole-2-thiol core to calculate binding free energies. eco-vector.com In one study, the MM/PBSA analysis for a potent formazan derivative yielded a maximum free binding energy of -58.831 kJ/mol, corroborating the strong interaction suggested by molecular docking. eco-vector.com The MM/PBSA method calculates various energy components, including electrostatic and van der Waals interactions, as well as polar and nonpolar solvation energies, to arrive at a final binding free energy (ΔG_bind). nih.gov Despite some inherent approximations, the method is highly valuable for ranking compounds and rationalizing experimental findings. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
5-Nitro-1,3-benzoxazole-2-thiol
Benzo[d]oxazole-2-thiol
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan
5,7-dinitrobenzo[d]oxazole
β-tubulin
2-mercaptobenzazoles
7-nitrobenzo[d]oxazole-2(3H)-thione
Hartree-Fock
Møller–Plesset perturbation theory

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Theoretical Exploration of Reaction Mechanisms and Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the potential reaction mechanisms involving this compound. These theoretical explorations help in mapping out the potential energy surfaces for various reactions, identifying transition states, and calculating activation barriers, thereby predicting the most probable reaction pathways.

Key reactions of this compound that have been explored theoretically often draw parallels from studies on related nitrobenzofurazan and benzothiazole (B30560) derivatives. The primary reactive sites are the nitro group, the thiol group, and the aromatic ring system.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzoxazole ring, making it susceptible to nucleophilic attack. lew.ro Theoretical studies on analogous compounds like 4-chloro-7-nitrobenzo[c] researchgate.netchemrxiv.orgoxadiazole show that reactions with thiolic nucleophiles proceed via a Meisenheimer intermediate. lew.ro For this compound, a similar pathway can be postulated where a nucleophile attacks a carbon atom on the benzene (B151609) ring, leading to the formation of a transient, stabilized anionic intermediate before the displacement of a leaving group or rearrangement.

Reduction of the Nitro Group: The nitro group is a common target for chemical transformation. Theoretical calculations can model the multi-step reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. These calculations help in understanding the thermodynamics and kinetics of each reduction step, often involving metal catalysts or chemical reducing agents. The reaction pathway typically involves a series of single-electron or proton-coupled electron transfers.

Reactions at the Thiol Group: The thiol group can undergo various reactions, including deprotonation, oxidation to form disulfides, and alkylation. Computational models can predict the pKa of the thiol proton, its susceptibility to oxidation, and the reaction barriers for S-alkylation versus N-alkylation of the tautomeric form. Studies on related benzoxazole-2-thiol systems have shown that acylation can selectively occur at the sulfur atom. nih.gov

A hypothetical reaction pathway for the SNAr reaction of this compound with a generic nucleophile (Nu⁻) is presented in the table below, based on principles from related systems.

Step Description Intermediate/Transition State Theoretical Insights
1Nucleophilic AttackMeisenheimer-like complexCalculation of the activation energy for the formation of the anionic intermediate.
2Intermediate StabilizationResonance-stabilized anionic σ-complexAnalysis of charge distribution and resonance structures to confirm stability.
3Leaving Group Departure/RearrangementTransition state for bond cleavage/formationDetermination of the energy barrier for the final step to form the product.

Computational Analysis of Tautomeric Equilibria and Solvation Effects

This compound can exist in two tautomeric forms: the thione form (7-nitrobenzo[d]oxazole-2(3H)-thione) and the thiol form (this compound). nih.gov The equilibrium between these two forms is a critical aspect of its chemistry, influencing its reactivity, polarity, and biological interactions.

Computational chemistry offers powerful tools to investigate this tautomeric equilibrium. By calculating the relative energies of the tautomers, the predominant form in the gas phase and in different solvents can be predicted. researchgate.net DFT methods are commonly employed for these calculations. najah.edu

Tautomeric Equilibria: Theoretical studies on analogous 2-mercaptobenzazoles have consistently shown that the thione tautomer is significantly more stable than the thiol form. researchgate.netnih.gov This preference is attributed to the greater thermodynamic stability of the C=S double bond within the cyclic amide-like structure compared to the C=N double bond in the iminothiol form. For this compound, it is highly probable that the thione form is the major tautomer.

Solvation Effects: The surrounding solvent can have a profound impact on the tautomeric equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and calculate the energies of the tautomers in different media. Polar solvents are expected to stabilize the more polar tautomer. In the case of the thione-thiol equilibrium, the thione form is generally more polar and is further stabilized by polar solvents through hydrogen bonding and dipole-dipole interactions.

The table below summarizes hypothetical relative energy data for the tautomers of this compound in different environments, based on findings for similar compounds.

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (DMSO, kcal/mol) Relative Energy (Water, kcal/mol)
Thione0.00 (Reference)0.00 (Reference)0.00 (Reference)
Thiol+5.5+4.8+4.5

These hypothetical values illustrate that while the thione form is more stable in all environments, the energy difference between the tautomers may decrease slightly with increasing solvent polarity, indicating a minor shift in equilibrium towards the thiol form in polar protic solvents.

Advanced Academic Applications and Emerging Research Directions

Development of Novel Benzoxazole-Based Chemical Scaffolds for Medicinal Chemistry Research

The benzoxazole (B165842) nucleus is a privileged heterocyclic motif that occupies a core position in medicinal chemistry. researchgate.net Its derivatives are known to engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic effects, and pi-pi stacking, with biological receptors and enzymes, leading to a broad spectrum of pharmacological activities. researchgate.netsemanticscholar.org The 7-nitrobenzo[d]oxazole-2-thiol framework, in particular, serves as a valuable starting point, or "scaffold," for synthesizing new potential therapeutic agents. researchgate.net Researchers utilize this scaffold to build libraries of related compounds, systematically modifying its structure to enhance desired biological effects and improve drug-like properties. ipinnovative.com

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological function. u-tokyo.ac.jp For benzoxazole derivatives, SAR investigations have revealed critical insights. For instance, in the development of α-ketoheterocycles as diacylglycerol lipase (B570770) α (DAGLα) inhibitors, the electronic properties of substituents on the oxazole (B20620) ring were found to be crucial. universiteitleiden.nl Studies showed that electron-withdrawing groups at the meta-position of the oxazole ring increased the inhibitory potency of the compounds. universiteitleiden.nl

In the context of anti-tubercular agents, SAR studies on related 2-mercaptobenzothiazole (B37678) derivatives (a close structural analog) showed that lipophilicity was a favorable property, although excessively bulky groups could diminish activity. nih.gov The position and nature of electron-withdrawing groups also played a key role; a 6-fluoro substituent resulted in better anti-tubercular activity compared to 6-chloro or 6-bromo groups, while other substituents like trifluoromethyl (CF3) or nitro (NO2) decreased activity. nih.gov These principles guide the modification of the this compound scaffold to optimize biological activity.

Table 1: SAR Insights for Benzoxazole and Benzothiazole (B30560) Derivatives

Scaffold/Derivative ClassModificationImpact on Biological ActivityReference
α-KetoheterocyclesAddition of electron-withdrawing meta-substituentsIncreased inhibitor potency against DAGLα universiteitleiden.nl
2-MercaptobenzothiazolesIncreased lipophilicityGenerally favored for anti-tubercular activity nih.gov
2-MercaptobenzothiazolesAddition of bulky naphthyl substituentCompromised anti-tubercular activity nih.gov
2-MercaptobenzothiazolesSubstitution with 6-fluoro groupBetter anti-TB activity than chloro or bromo groups nih.gov
2-MercaptobenzothiazolesSubstitution with CF3, OCF3, or NO2 groupsDecreased anti-TB activity compared to fluoro group nih.gov

Bioisosterism, the strategy of replacing one functional group with another that has similar physical and chemical properties, is a cornerstone of rational drug design. ipinnovative.comdrughunter.com This approach is used to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. drughunter.com The benzoxazole ring system can act as a non-classical bioisostere for other aromatic or heterocyclic systems. For example, heterocyclic rings like oxazoles are often used as bioisosteric replacements for amide groups to improve metabolic stability. drughunter.com

The thiol group (-SH) itself is a classical bioisostere of the hydroxyl group (-OH), given their similar steric size and ability to participate in hydrogen bonding. u-tokyo.ac.jp This interchange has been successfully used in developing various pharmacological agents. u-tokyo.ac.jp In rational drug design, the this compound moiety could be incorporated into a lead molecule to replace a different chemical group, with the goal of modulating target binding, solubility, or metabolic stability while preserving the desired biological activity. bbau.ac.in

Structure-Activity Relationship (SAR) Studies of Derivatives with Potential Biological Activity

Exploration of Derivatives in Anti-cancer Research

The benzoxazole scaffold is a component of many compounds investigated for anti-cancer properties. ijrpr.com Derivatives of the closely related 6-nitrobenzo[d]oxazole-2-thiol have been synthesized and evaluated as potential antitumor agents. nih.gov In one study, researchers used this compound as a precursor to create a series of acetamide (B32628) derivatives. nih.gov These new molecules were then tested for their ability to inhibit the growth of various cancer cell lines.

Similarly, thiazole (B1198619) derivatives, which are structurally related to benzoxazoles, have shown significant potential in anti-cancer drug development by targeting various mechanisms, including the inhibition of tubulin polymerization and key enzymes like vesicular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netmdpi.com For example, a series of thiazole derivatives demonstrated potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with one compound showing an IC50 value of 2.57 µM against MCF-7 cells. mdpi.com This highlights the potential of exploring derivatives from the this compound scaffold for similar anti-cancer applications. google.com

Table 2: Anti-Cancer Activity of Selected Heterocyclic Derivatives

Compound ClassDerivative ExampleCancer Cell LineActivity Metric (IC50)Reference
Thiazole DerivativeCompound 4cMCF-7 (Breast)2.57 µM mdpi.com
Thiazole DerivativeCompound 4cHepG2 (Liver)7.26 µM mdpi.com
Thiazole DerivativeCompound 4cVEGFR-2 (Enzyme)0.15 µM mdpi.com

Investigations into Antimicrobial and Anti-tubercular Potentials of Derivatives

Heterocyclic compounds containing benzoxazole and benzothiazole cores are actively investigated for their antimicrobial and anti-tubercular properties. researchgate.netrsc.org The thiol group at the 2-position is a key feature in many of these potential agents.

Synthesized derivatives of 2-(5-nitrobenzo[d]oxazol-2-yl-thio)-N-arylacetamide have been evaluated for their antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli, as well as fungi like Aspergillus niger. researchgate.net In a separate study, a series of 2-mercaptobenzothiazole derivatives were synthesized and tested as inhibitors of the Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), an enzyme absent in mammals, making it an attractive drug target. nih.gov Several of these compounds showed potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 4–16 µg/mL against M. tuberculosis. nih.gov Furthermore, derivatives of fluoroquinolones incorporating a thiadiazole ring (another sulfur-containing heterocycle) have demonstrated moderate anti-tubercular activity against the M. tuberculosis H37Rv strain. nih.gov These findings suggest that derivatives of this compound are promising candidates for further investigation as novel antimicrobial and anti-tubercular agents. brieflands.com

Application as Reactivity Probes in Chemical Biology

Thiol-reactive probes are essential tools in chemical biology for detecting and quantifying biologically important thiols like cysteine, homocysteine, and glutathione. mdpi.com The chemical reactivity of the sulfhydryl group in this compound allows its derivatives to be used in such applications. The development of probes for thiols is an active area of research due to the critical roles these molecules play in physiological and pathological processes. rsc.org

These probes often work through mechanisms like nucleophilic substitution or addition reactions, where the target thiol attacks the probe molecule, leading to a detectable change, such as the generation of a fluorescent or colored product. mdpi.comrsc.org The benzoxazole structure can be modified to create reagents that undergo specific reactions with thiols, enabling their detection in complex biological samples like plasma and urine. mdpi.com

Design of Fluorescent Derivatives and Reagents for Biochemical Assays

The nitrobenzoxadiazole (NBD) framework, which is structurally related to this compound, is a well-known fluorophore used extensively in biochemical assays. nih.govarkat-usa.org Reagents like NBD fluoride (B91410) (4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole) are non-fluorescent on their own but become highly fluorescent upon reaction with primary or secondary amines, such as those found in amino acids and proteins. biotium.com This property makes them excellent derivatizing agents for chromatographic analysis. biotium.com

The fluorescence of NBD is highly sensitive to its environment, being weak in aqueous media and strong in hydrophobic environments. biotium.com This solvatochromic property is exploited in designing probes to study protein conformation and ligand binding. thermofisher.com By modifying the this compound scaffold, it is possible to design novel fluorescent probes. For example, replacing the thiol with other functional groups or attaching it to targeting moieties can create specific reagents for labeling cellular components or detecting specific analytes in biochemical assays. researchgate.netrsc.org Recent advances have even led to NBD-related probes that can distinguish between different biothiols, like cysteine and homocysteine, by producing different fluorescent signals. nih.gov

Future Research Perspectives and Methodological Advancements

Innovations in Asymmetric Synthesis and Stereoselective Transformations

The development of chiral molecules is a cornerstone of modern medicinal chemistry, as enantiomers of a compound can exhibit vastly different biological activities. For 7-Nitrobenzo[d]oxazole-2-thiol, which is achiral, the introduction of stereocenters through derivatization is a key area for future research.

Recent breakthroughs in asymmetric catalysis offer promising strategies. For instance, a 2024 study demonstrated the asymmetric intermolecular 1,2-alkoxy-sulfenylation of vinylarenes using benzoxazole-2-thiol as a thiol donor, catalyzed by chiral vanadyl complexes. acs.org This method achieved high enantioselectivities (up to 96% ee) for a range of substituted vinylarenes and benzoxazole-2-thiols. acs.org Although the 7-nitro derivative was not specifically tested, the study did show that electron-withdrawing groups on the benzoxazole (B165842) ring were tolerated, albeit with a slight decrease in enantioselectivity. acs.org This suggests a viable pathway for creating chiral derivatives of this compound.

Future research could focus on adapting such radical-type transformations for the 7-nitro substituted scaffold. The challenge will be to optimize the catalyst and reaction conditions to counteract the strong electron-withdrawing effect of the nitro group, which could influence the reactivity of the thiol and the stability of radical intermediates. acs.org

Furthermore, kinetic resolution of racemic mixtures of functionalized heterocyclic compounds is another established avenue. whiterose.ac.uknih.gov While this applies to derivatives of this compound that are chiral, it represents a valid strategy for obtaining enantiopure compounds for biological testing. onyxipca.com

Table 1: Potential Asymmetric Transformations for this compound Derivatives

Transformation TypeCatalyst/MethodPotential ApplicationKey Challenge
Asymmetric 1,2-Alkoxy-sulfenylationChiral Vanadyl ComplexIntroduction of a chiral center adjacent to the sulfur atom. acs.orgOvercoming the deactivating effect of the 7-nitro group. acs.org
Enantioselective C-H FunctionalizationN-Heterocyclic Carbene (NHC) CatalysisDirect introduction of chirality at other positions on the benzoxazole ring system. rsc.orgAchieving high regioselectivity and enantioselectivity in the presence of the nitro group.
Kinetic ResolutionChiral Base (e.g., n-BuLi/(+)-sparteine)Separation of enantiomers of a racemic chiral derivative. whiterose.ac.ukSynthesis of a suitable racemic chiral precursor from this compound.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis by enabling the prediction of properties and reaction outcomes from molecular structures. researchgate.netrsc.orgtechconnect.orgresearchgate.net For this compound, these computational tools offer several future research directions.

One significant application is the prediction of biological activity and toxicity. Quantitative Structure-Activity Relationship (QSAR) models based on ML algorithms have been successfully used to predict the mutagenicity and toxicity of nitroaromatic compounds. researchgate.netmdpi.com These models use quantum chemistry descriptors and molecular fingerprints to build predictive classifications. researchgate.net Future work could involve developing specific QSAR models for nitrobenzoxazole derivatives to predict their potential as therapeutic agents or to flag potential toxicity issues early in the development process.

Table 2: Applications of AI/ML in the Study of this compound

AI/ML ApplicationMethodologyPotential Outcome
Toxicity/Mutagenicity PredictionQSAR, Ensemble Learning, Deep LearningEarly-stage hazard identification for novel derivatives. researchgate.netmdpi.com
Synthesis PlanningRetrosynthesis Prediction Models (e.g., TTLAB)Design of novel and optimized synthetic routes. chemrxiv.orgrsc.org
Reaction Outcome PredictionPredictive models for site-selectivityGuidance for regioselective functionalization of the benzoxazole core. nih.gov
Bioactivity PredictionLigand-based and structure-based virtual screeningIdentification of potential biological targets and hit compounds. researchgate.net

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. rsc.orgnih.gov The synthesis of heterocyclic compounds, including benzoxazoles, has been shown to benefit greatly from this technology.

Research has demonstrated the efficient and scalable transformation of precursors into highly functionalized benzoxazoles using continuous flow reactors. acs.orgnih.gov These processes allow for precise control over reaction parameters such as temperature and residence time, which is particularly important when dealing with unstable intermediates, such as the lithiated species often involved in benzoxazole synthesis. nih.gov A two-step continuous flow process has also been developed for the synthesis of nitrobenzimidazole N-oxides, showcasing the applicability of this technology to nitro-substituted heterocycles. conicet.gov.ar

Future research on this compound should explore the development of a continuous flow synthesis. This could involve, for example, the reaction of a suitable 2-aminophenol (B121084) derivative with a thiocarbonyl source in a flow reactor. Such a process would not only enhance the safety of handling potentially energetic nitro-compounds but also facilitate large-scale production for further investigation and potential commercial application. The integration of in-line purification and analysis would further streamline the manufacturing process, making it more efficient and cost-effective. rsc.org

Exploration of Supramolecular Interactions and Self-Assembly of Derivatives

Supramolecular chemistry, the study of systems involving non-covalent interactions, is a key area for developing novel materials and functional systems. kdpublications.in Benzoxazole derivatives are known to participate in π-π stacking and hydrogen bonding, leading to the formation of supramolecular complexes. acs.org The thiol group in this compound provides an additional handle for directed self-assembly.

Thiol-functionalized molecules are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. techconnect.orgrsc.org This presents a significant opportunity for creating functionalized surfaces based on this compound. The nitro group would modulate the electronic properties of the monolayer, which could be exploited in the development of sensors or electronic devices. Research could focus on the conditions required for the formation of well-ordered SAMs of this compound and its derivatives, and the characterization of their physical and chemical properties. rsc.org

Furthermore, the combination of the benzoxazole core, the nitro group, and the thiol functionality could lead to the formation of interesting supramolecular structures in the solid state or in solution. mdpi.com The investigation of the crystal engineering and self-assembly behavior of this compound and its derivatives could reveal novel materials with unique optical or electronic properties.

Multi-omics Integration in Biological Activity Mechanism Elucidation

Understanding the mechanism of action of a biologically active compound is crucial for its development as a therapeutic agent. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a small molecule. rsc.org

For this compound and its derivatives, multi-omics studies represent a powerful future direction for elucidating their biological effects. If a derivative shows, for example, antimicrobial or anticancer activity, a multi-omics approach can help identify its molecular target and the pathways it perturbs. Chemical proteomics, for instance, can be used to identify the specific proteins that the compound binds to within the cell. researchgate.net

Metabolomics studies on cells or organisms treated with the compound can reveal changes in metabolic pathways, providing insights into its mode of action. researchgate.net Studies on the metabolomics of benzoxazole compounds are beginning to emerge, providing a foundation for this type of investigation. researchgate.net Similarly, proteomics can identify changes in protein expression levels in response to compound treatment, highlighting affected cellular processes. researchgate.net The integration of these different omics datasets can provide a comprehensive picture of the compound's biological activity, facilitating its development and optimization. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.